molecular formula C15H15N3 B174057 N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine CAS No. 178268-87-6

N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine

Cat. No. B174057
M. Wt: 237.3 g/mol
InChI Key: KOKPLDYMTAHVLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the pyrrolopyridine family and has a unique structure that makes it a promising candidate for drug development.

Mechanism Of Action

The mechanism of action of N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine involves the inhibition of specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. The compound has been found to inhibit the activity of protein kinases, which are essential for the survival of cancer cells. It also inhibits the expression of certain genes that are involved in the growth and metastasis of cancer cells.

Biochemical And Physiological Effects

N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is programmed cell death, in cancer cells. It also inhibits angiogenesis, which is the formation of new blood vessels that are essential for the growth of tumors.

Advantages And Limitations For Lab Experiments

The advantages of using N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine in lab experiments include its high purity and potency. The compound is easy to synthesize and has been extensively studied for its pharmacological properties. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine. One direction is to investigate its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in combination with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to understand the toxicity and pharmacokinetics of this compound in humans.

Synthesis Methods

The synthesis of N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine involves a multi-step process that requires expertise in organic chemistry. The most common method of synthesis involves the reaction of 2,6-dichloropyridine with benzylamine and methylamine in the presence of a catalyst. This reaction yields the desired compound with high purity and yield.

Scientific Research Applications

N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to exhibit potent anti-tumor activity and has been tested in preclinical studies for the treatment of breast cancer, lung cancer, and leukemia.

properties

CAS RN

178268-87-6

Product Name

N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine

Molecular Formula

C15H15N3

Molecular Weight

237.3 g/mol

IUPAC Name

N-benzyl-6-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine

InChI

InChI=1S/C15H15N3/c1-11-9-14-13(7-8-16-14)15(18-11)17-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3,(H,17,18)

InChI Key

KOKPLDYMTAHVLY-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=CN2)C(=N1)NCC3=CC=CC=C3

Canonical SMILES

CC1=CC2=C(C=CN2)C(=N1)NCC3=CC=CC=C3

Origin of Product

United States

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